Glucofrangulin B: A Technical Guide for Researchers
Glucofrangulin B: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical overview of Glucofrangulin B, an anthraquinone (B42736) glycoside with significant pharmacological potential. This guide details its chemical structure, physicochemical properties, isolation and analytical methodologies, and its biological activities, with a focus on the signaling pathways modulated by its active metabolite, emodin (B1671224).
Chemical Structure and Properties
Glucofrangulin B is a naturally occurring anthraquinone O-glycoside found in the bark of Rhamnus frangula L. and other Rhamnus and Rumex species.[1] Its structure consists of an emodin aglycone linked to a glucose and an apiose sugar moiety.
Table 1: Chemical Identifiers of Glucofrangulin B
| Identifier | Value |
| IUPAC Name | 6-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-3-yl]oxy-1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione[2] |
| CAS Number | 14062-59-0[2][3] |
| Molecular Formula | C₂₆H₂₈O₁₄[2][3][4] |
| Molecular Weight | 564.49 g/mol [4] |
| Chemical Class | Anthraquinone Glycoside[1] |
Table 2: Physicochemical Properties of Glucofrangulin B
| Property | Value |
| Physical Form | Solid, Powder |
| Melting Point | Approx. 228-230 °C (for Glucofrangulin, a mixture of A and B isomers)[5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Pyridine.[6] Limited solubility in water is expected, typical for glycosides. |
| Storage Temperature | 2-8 °C[4] |
Below is a diagram illustrating the classification of Glucofrangulin B.
Experimental Protocols
Isolation and Purification of Glucofrangulin B
A general protocol for the preparative isolation of Glucofrangulin B from plant material, such as Rhamnus frangula bark, involves extraction followed by chromatographic purification.
Extraction:
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Milling: The dried plant material (e.g., bark) is finely milled to increase the surface area for extraction.
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Solvent Extraction: The milled material is extracted with a suitable solvent. A common method is refluxing with 70% (v/v) methanol-water.[7]
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Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.
Purification by Column Chromatography:
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Stationary Phase: A suitable stationary phase, such as silica (B1680970) gel or polyamide, is used to pack a chromatography column.
-
Mobile Phase: A gradient of solvents is typically employed to separate the compounds in the crude extract. For instance, a chloroform-ethyl acetate (B1210297) gradient can be effective.
-
Fraction Collection: The eluent is collected in fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Glucofrangulin B.
-
Purification: Fractions containing the target compound are combined and may require further chromatographic steps to achieve high purity.
The following diagram outlines the general workflow for the isolation and purification of Glucofrangulin B.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the quantitative analysis of Glucofrangulin B has been established.[8]
-
Extraction: Ultrasonic extraction of the milled drug (approx. 300 mg) for 15 minutes with an acetonitrile/water (50:50 v/v) solution containing 2 g/L NaHCO₃.[8]
-
Stationary Phase: A reversed-phase C18 column (e.g., Nucleodur C18, 4 mm x 125 mm, 3 µm).[8]
-
Mobile Phase A: Water (pH adjusted to 2.0 with phosphoric acid).[8]
-
Mobile Phase B: Acetonitrile/methanol (20:80 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 50 °C.[8]
-
Detection Wavelength: 435 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Gradient Elution: A gradient program is used to achieve separation of Glucofrangulin A and B and their corresponding frangulins.[8]
Biological Activity and Signaling Pathways
The primary biological effect of Glucofrangulin B is its laxative action, which is mediated through its hydrolysis in the colon to the active aglycone, emodin. Emodin exerts its effects by modulating various signaling pathways, leading to increased intestinal motility and secretion. Beyond its laxative effects, emodin has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties through its interaction with multiple cellular signaling cascades.
Emodin-Modulated Signaling Pathways
a) MAPK/JNK and PI3K/AKT Signaling:
Emodin has been demonstrated to induce necroptosis in cancer cells through the activation of the c-Jun N-terminal kinases (JNK) signaling pathway, which is mediated by reactive oxygen species (ROS).[9] Concurrently, it can inhibit glycolysis by downregulating GLUT1 via the inactivation of the phosphoinositide 3-kinases (PI3K)/AKT signaling pathway, also in a ROS-dependent manner.[9]
b) NF-κB Signaling Pathway:
Emodin can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to attenuate the nuclear translocation of the p65 subunit of NF-κB by reducing the phosphorylation and degradation of its inhibitor, IκBα, and the phosphorylation of IκB kinase (IKK).[10] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
c) TGF-β Signaling Pathway:
In the context of fibrosis, emodin has been found to attenuate the activation of cardiac fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1).[11] It achieves this by inhibiting the canonical SMAD2/3 signaling pathway and the non-canonical Erk1/2 pathway, while activating the p38 pathway.[11] This modulation of TGF-β signaling suggests a potential therapeutic role for emodin in fibrotic diseases.[11]
Conclusion
Glucofrangulin B, through its active metabolite emodin, presents a molecule of significant interest for further research and drug development. Its well-defined chemical properties and established analytical methods provide a solid foundation for its study. The diverse signaling pathways modulated by emodin highlight its potential therapeutic applications beyond its traditional use as a laxative, particularly in the areas of oncology and inflammatory diseases. This guide provides core technical information to support and facilitate ongoing and future research endeavors into this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucofrangulin B | C26H28O14 | CID 46173833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Glucofrangulin B | 14062-59-0 | PAA06259 | Biosynth [biosynth.com]
- 5. Glucofrangulin [drugfuture.com]
- 6. Glucofrangulin B | CAS:14062-59-0 | Manufacturer ChemFaces [chemfaces.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF-β1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
